molecular formula C18H16FN3O4 B2977622 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid CAS No. 882224-06-8

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid

Cat. No. B2977622
CAS RN: 882224-06-8
M. Wt: 357.341
InChI Key: QLVMVYOBDWPPDU-LCYFTJDESA-N
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Description

This compound is a complex organic molecule with a pyrazole core . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . A thermally induced, substrate-dependent reaction of alkynyl diazo compounds has also been developed, producing spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles from the corresponding alpha-cyano and alpha-sulfonyl diazo compounds .


Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also contains a fluorophenyl group, a cyano group, an ethoxy group, and a propanoic acid group .

Scientific Research Applications

Chemical Synthesis and Materials Science

A study explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the potential for creating bio-based materials with significant applications in materials science (Acerina Trejo-Machin et al., 2017).

Crystal Structure and Drug Design

Another study focuses on the crystal structure of specific pyrazole derivatives, showcasing the importance of such analyses in the drug design process by providing unambiguous structure determination which is critical for understanding the molecular interactions and designing potential drug candidates (Isuru R. Kumarasinghe et al., 2009).

Polymer Science and Bioactivity

Research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, highlights the potential for creating bioactive materials suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Inhibitors and Therapeutic Agents

Y-700, a compound structurally related to the specified chemical, has been identified as a potent inhibitor of xanthine oxidoreductase, with potential applications in treating diseases like hyperuricemia, indicating that related compounds could also be explored for their therapeutic benefits (A. Fukunari et al., 2004).

Future Directions

While the future directions for this specific compound are not specified in the literature, pyrazole compounds, in general, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Improving the luminescence efficiency of certain types of these compounds could lead to molecular materials for both multiple readout applications and magnetism-regulated optical signaling .

properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVMVYOBDWPPDU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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